molecular formula C12H14N2O3 B8457410 Methyl (3-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Methyl (3-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Cat. No. B8457410
M. Wt: 234.25 g/mol
InChI Key: YSBKTIROWZTXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (3-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-(3-amino-2-oxo-3,4-dihydroquinolin-1-yl)acetate

InChI

InChI=1S/C12H14N2O3/c1-17-11(15)7-14-10-5-3-2-4-8(10)6-9(13)12(14)16/h2-5,9H,6-7,13H2,1H3

InChI Key

YSBKTIROWZTXDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2CC(C1=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in oil, 2.52 g, 63.0 mmol) was added to 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (J. Med. Chem., 28, 1985, 1511-16; 5.0 g, 25.2 mmol), in anhydrous DMF (100 mL) at 0° C. over a period of 5 min keeping the internal temperature at <10° C. The reaction was stirred for a further 30 min before addition of methyl bromoacetate (2.85 mL, 30.2 mmol), then stirred for a further 60 min. The reaction was quenched by addition of 1M aqueous HCl (5 mL) and the volatiles were removed by evaporation. The residue was dissolved in DCM (250 mL) and washed with sat. aqueous NaHCO3 (100 mL) and the organic layer was dried (MgSO4), filtered and evaporated to yield the title compound (5.89 g, 25.2 mmol) as yellow paste which was used without further purification.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (60% in oil, 2.52 g, 63.0 mmol) was added to 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (J. Med. Chem., 28, 1985, 1511–16; 5.0 g, 25.2 mmol), in anhydrous DMF (100 mL) at 0° C. over a period of 5 min keeping the internal temperature at <10° C. The reaction was stirred for a further 30 min before addition of methyl bromoacetate (2.85 mL, 30.2 mmol), then stirred for a further 60 min. The reaction was quenched by addition of 1M aqueous HCl (5 mL) and the volatiles were removed by evaporation. The residue was dissolved in DCM (250 mL) and washed with sat. aqueous NaHCO3 (100 mL) and the organic layer was dried (MgSO4), filtered and evaporated to yield the title compound (5.89 g, 25.2 mmol) as yellow paste which was used without further purification.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step Two

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